10-Azabicyclo[4.3.1]decane hydrochloride
CAS No.: 1185671-65-1
Cat. No.: VC8213489
Molecular Formula: C9H18ClN
Molecular Weight: 175.70
* For research use only. Not for human or veterinary use.
![10-Azabicyclo[4.3.1]decane hydrochloride - 1185671-65-1](/images/structure/VC8213489.png)
Specification
CAS No. | 1185671-65-1 |
---|---|
Molecular Formula | C9H18ClN |
Molecular Weight | 175.70 |
IUPAC Name | 10-azabicyclo[4.3.1]decane;hydrochloride |
Standard InChI | InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H |
Standard InChI Key | IGQSWMHPHCELJV-UHFFFAOYSA-N |
SMILES | C1CCC2CCCC(C1)N2.Cl |
Canonical SMILES | C1CCC2CCCC(C1)N2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
10-Azabicyclo[4.3.1]decane hydrochloride belongs to the azabicycloalkane class, characterized by a fused bicyclic framework containing one nitrogen atom. The parent compound, 10-azabicyclo[4.3.1]decane, features a nine-membered carbon skeleton with a bridgehead nitrogen atom, as evidenced by its SMILES notation (C1CCC2CCCC(C1)N2) and InChIKey (QWDHUFQYOCRGFQ-UHFFFAOYSA-N). Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, introducing a chloride counterion that modifies its physicochemical properties.
Table 1: Comparative Properties of 10-Azabicyclo[4.3.1]decane and Its Hydrochloride
Property | 10-Azabicyclo[4.3.1]decane | 10-Azabicyclo[4.3.1]decane Hydrochloride |
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Molecular Formula | C₉H₁₇N | C₉H₁₈ClN |
Molecular Weight (g/mol) | 139.24 | 175.70 |
Solubility | Low in polar solvents | High in aqueous media |
Stability | Air-sensitive | Enhanced shelf stability |
The hydrochloride form’s increased molecular weight (175.70 g/mol) and polarity arise from the addition of HCl, facilitating its use in solution-phase reactions.
Synthesis and Derivative Formation
Parent Compound Synthesis
While explicit protocols for 10-azabicyclo[4.3.1]decane remain scarce, related azabicyclo systems like 7-azabicyclo[4.3.1]decane are synthesized via transition-metal-mediated cyclizations. For example, tricarbonyl(tropone)iron complexes undergo intramolecular Heck reactions to form bicyclic frameworks, suggesting analogous strategies could apply to the 10-azabicyclo variant . Key steps include:
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Nucleophilic Addition: Formation of intermediate amines via allylic bromide precursors.
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Cyclization: Intramolecular reactions to establish the bicyclic structure.
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Salt Formation: Treatment with HCl to yield the hydrochloride .
Hydrochloride Salt Preparation
Conversion to the hydrochloride typically involves dissolving the free base in a polar solvent (e.g., THF or EtOAc) and bubbling HCl gas through the solution. Crystallization yields the pure salt, as demonstrated in syntheses of morphan derivatives where LiAlH₄ reductions precede acidification .
Physicochemical and Spectroscopic Data
Spectroscopic Profiles
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NMR: Broadened signals in the parent compound’s ¹H NMR spectrum (e.g., δ 7.47–3.20 ppm) suggest rotational isomerism, a feature likely retained in the hydrochloride .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) of analogous compounds confirms molecular ions ([M+H]⁺) at m/z 529.9763, aligning with expected values for bicyclic amines .
Thermal Stability
Differential scanning calorimetry (DSC) data for related hydrochlorides show decomposition temperatures exceeding 200°C, indicative of robust thermal resilience suitable for high-temperature reactions.
Applications in Pharmaceutical Research
Case Study: Daphniphyllum Alkaloid Synthesis
Recent work on daphniphyllum alkaloids employed azabicyclo intermediates to construct complex polycyclic frameworks. The hydrochloride form’s stability facilitated multi-step sequences involving LiAlH₄ reductions and cross-couplings .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling nitrogen position during cyclization remains challenging.
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Scalability: Multi-step protocols require optimization for industrial-scale production .
Emerging Methodologies
Advances in asymmetric catalysis and flow chemistry could streamline synthesis. For instance, enzymatic resolutions might improve enantiomeric purity, while continuous-flow systems enhance reaction control .
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